Napadisilate d'Aclatonium

Vue d'ensemble

Description

Le napadisilate d’aclatonium est un composé cholinergique synthétique connu pour ses effets sur la motilité gastro-intestinale et la fonction pancréatique.

Applications De Recherche Scientifique

Aclatonium napadisilate has been extensively studied for its applications in various scientific fields:

Chemistry: Used as a model compound for studying cholinergic mechanisms.

Biology: Investigated for its effects on gastrointestinal motility and pancreatic function.

Medicine: Used in the treatment of gastrointestinal motility disorders and studied for its potential in treating other conditions such as overactive bladder

Industry: Employed in the development of new pharmaceuticals and therapeutic agents.

Mécanisme D'action

Le napadisilate d’aclatonium exerce ses effets en stimulant les récepteurs muscariniques, qui sont un type de récepteur de l’acétylcholine. Cette stimulation entraîne une augmentation de la sécrétion exocrine et endocrine pancréatique. L’action du composé sur les cellules B est plus puissante que sur le pancréas exocrine, ce qui indique son rôle important dans la libération d’insuline .

Analyse Biochimique

Biochemical Properties

Aclatonium napadisilate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily targets neuroreceptors, influencing ion channels to modulate the excitability of neurons . This interaction helps stabilize neural pathways, reducing symptoms such as muscle spasms and neuropathic pain . Additionally, aclatonium napadisilate has been shown to stimulate both endocrine and exocrine pancreatic secretion via muscarinic receptors .

Cellular Effects

Aclatonium napadisilate exerts notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, in the pancreas, aclatonium napadisilate stimulates insulin release and amylase secretion, highlighting its impact on both endocrine and exocrine functions . Furthermore, it has been observed to increase the length of the interdigestive motor complex cycle in the gastrointestinal tract .

Molecular Mechanism

The molecular mechanism of aclatonium napadisilate involves its binding interactions with neuroreceptors, leading to the inhibition of excessive neural firing . By stabilizing neural pathways, aclatonium napadisilate helps restore balance in neural activity . It also stimulates pancreatic secretion via muscarinic receptors and calcium mobilization . These intricate mechanisms contribute to its therapeutic effects in reducing neurological symptoms.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of aclatonium napadisilate have been observed to change over time. The compound exhibits stability and maintains its efficacy in modulating neural activity and pancreatic secretion . Long-term studies have shown that aclatonium napadisilate continues to influence cellular function without significant degradation . Its cholinergic effects on motility and exocrine pancreatic secretion are relatively weak in healthy humans during the interdigestive state .

Dosage Effects in Animal Models

The effects of aclatonium napadisilate vary with different dosages in animal models. At higher concentrations, it elicits significant insulin release and pancreatic exocrine secretion . Aclatonium napadisilate is about 20-fold less potent than carbamylcholine in stimulating these effects . The insulin-releasing effect of aclatonium napadisilate is dependent on glucose concentration and is inhibited by muscarinic receptor antagonists .

Metabolic Pathways

Aclatonium napadisilate is involved in metabolic pathways that include interactions with enzymes and cofactors. It stimulates pancreatic enzyme secretion and influences metabolic flux . The compound’s cholinergic properties play a role in its metabolic effects, contributing to its therapeutic potential in gastrointestinal and pancreatic functions .

Transport and Distribution

Within cells and tissues, aclatonium napadisilate is transported and distributed through interactions with transporters and binding proteins . Its localization and accumulation are influenced by its binding to muscarinic receptors, which facilitate its effects on pancreatic secretion and neural activity . The compound’s distribution is crucial for its therapeutic efficacy in targeting specific tissues and organs.

Subcellular Localization

Aclatonium napadisilate’s subcellular localization affects its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its interactions with neuroreceptors and muscarinic receptors, enabling its therapeutic effects on neural and pancreatic functions .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le napadisilate d’aclatonium est synthétisé par une série de réactions chimiques impliquant la formation d’un anhydride d’acide mixte. Cette méthode évite l’utilisation de réactifs volatils et fortement corrosifs, ce qui en fait un procédé plus sûr et plus efficace. L’eau est souvent utilisée comme solvant pour la préparation des intermédiaires, réduisant ainsi le besoin de solvants organiques .

Méthodes de production industrielle

La production industrielle du napadisilate d’aclatonium implique une approche de synthèse en un seul pot, ce qui simplifie le processus et améliore le rendement. Cette méthode est avantageuse car elle minimise l’utilisation de produits chimiques dangereux et réduit les coûts de production .

Analyse Des Réactions Chimiques

Types de réactions

Le napadisilate d’aclatonium subit diverses réactions chimiques, notamment :

Oxydation : Implique l’ajout d’oxygène ou l’élimination d’hydrogène.

Réduction : Implique l’ajout d’hydrogène ou l’élimination d’oxygène.

Substitution : Implique le remplacement d’un atome ou d’un groupe d’atomes par un autre.

Réactifs et conditions courantes

Oxydation : Les réactifs courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.

Réduction : Les réactifs courants comprennent l’hydrure de lithium et d’aluminium et le borohydrure de sodium.

Substitution : Les réactifs courants comprennent les halogènes et les nucléophiles.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des acides carboxyliques, tandis que la réduction peut produire des alcools .

Applications de la recherche scientifique

Le napadisilate d’aclatonium a été largement étudié pour ses applications dans divers domaines scientifiques :

Chimie : Utilisé comme composé modèle pour étudier les mécanismes cholinergiques.

Biologie : Étudié pour ses effets sur la motilité gastro-intestinale et la fonction pancréatique.

Médecine : Utilisé dans le traitement des troubles de la motilité gastro-intestinale et étudié pour son potentiel dans le traitement d’autres affections comme la vessie hyperactive

Industrie : Employé dans le développement de nouveaux produits pharmaceutiques et d’agents thérapeutiques.

Comparaison Avec Des Composés Similaires

Composés similaires

Carbamylcholine : Un agoniste cholinergique ayant des effets similaires sur la fonction pancréatique.

Acétylcholine : Un neurotransmetteur naturel ayant une activité cholinergique.

Unicité

Le napadisilate d’aclatonium est unique en sa capacité à stimuler à la fois la sécrétion pancréatique endocrine et exocrine via les récepteurs muscariniques. Son action sur les cellules B est plus puissante que sur le pancréas exocrine, ce qui en fait un composé précieux pour l’étude des mécanismes de libération d’insuline .

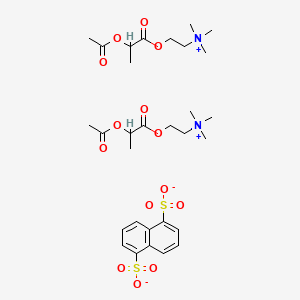

Propriétés

IUPAC Name |

2-(2-acetyloxypropanoyloxy)ethyl-trimethylazanium;naphthalene-1,5-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C10H20NO4.C10H8O6S2/c2*1-8(15-9(2)12)10(13)14-7-6-11(3,4)5;11-17(12,13)9-5-1-3-7-8(9)4-2-6-10(7)18(14,15)16/h2*8H,6-7H2,1-5H3;1-6H,(H,11,12,13)(H,14,15,16)/q2*+1;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HELVYVGHOJPCEV-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OCC[N+](C)(C)C)OC(=O)C.CC(C(=O)OCC[N+](C)(C)C)OC(=O)C.C1=CC2=C(C=CC=C2S(=O)(=O)[O-])C(=C1)S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46N2O14S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7048665 | |

| Record name | Aclatonium napadisilate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

722.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55077-30-0 | |

| Record name | Aclatonium napadisilate [INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055077300 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aclatonium napadisilate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ACLATONIUM NAPADISILATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YX23434YHQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

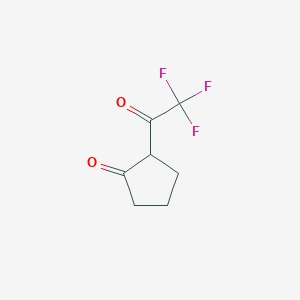

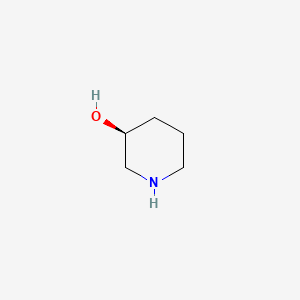

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

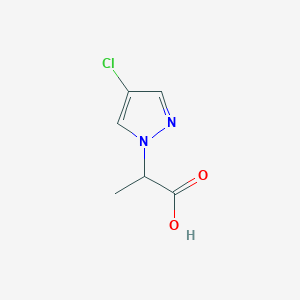

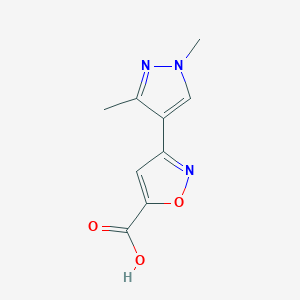

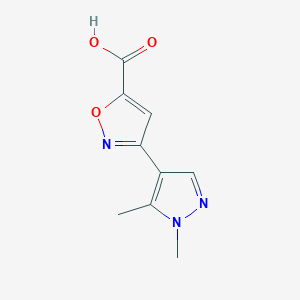

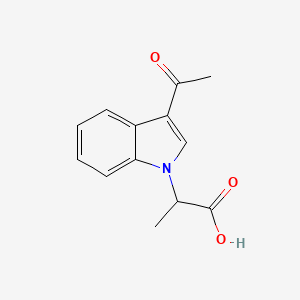

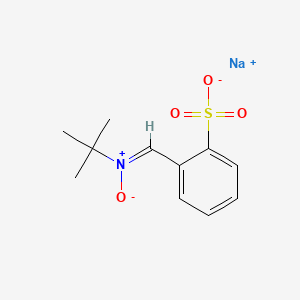

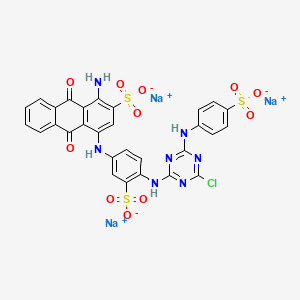

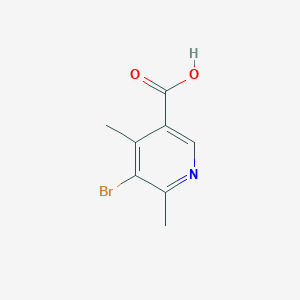

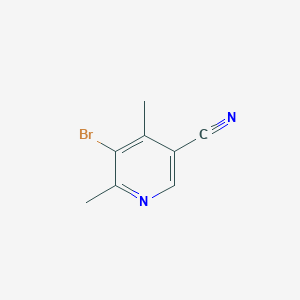

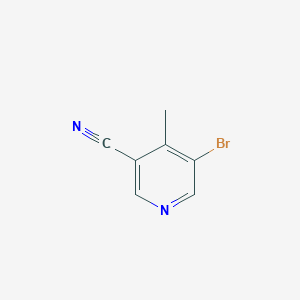

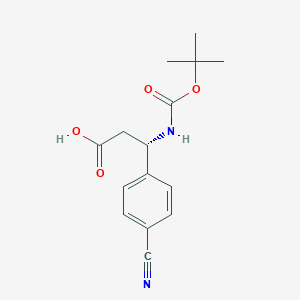

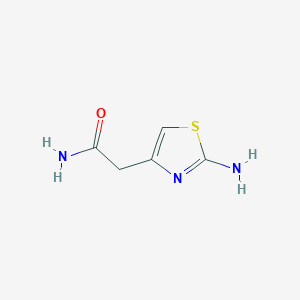

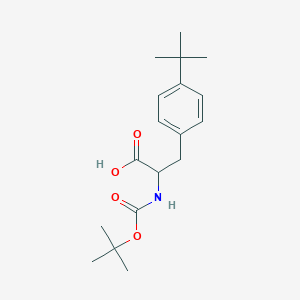

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Aclatonium Napadisilate?

A1: Aclatonium Napadisilate functions as a cholinergic agonist, meaning it mimics the action of acetylcholine in the body. Specifically, research suggests it primarily targets muscarinic receptors (M2 subtype) found on smooth muscle cells. [, ] This interaction triggers a cascade of cellular events that ultimately lead to smooth muscle contraction. For instance, in the gastrointestinal tract, this translates to increased motility and peristalsis. [, ]

Q2: Does Aclatonium Napadisilate directly affect calcium signaling in cells?

A3: Yes, research indicates that Aclatonium Napadisilate influences calcium (Ca2+) signaling in pancreatic acinar cells. [] Specifically, it increases 45Ca2+ efflux from these cells, a process signifying mobilization of intracellular calcium stores. [] This calcium mobilization plays a crucial role in triggering the release of digestive enzymes like amylase. []

Q3: Are there any analytical methods available to quantify Aclatonium Napadisilate?

A5: Yes, researchers have developed a high-performance liquid chromatography (HPLC) method for quantifying Aclatonium Napadisilate in preparations. [] This method offers a convenient and efficient approach for determining the compound's content, even within complex mixtures. []

Q4: What is the impact of Aclatonium Napadisilate on postoperative ileus?

A7: Research exploring the use of Aclatonium Napadisilate in cases of postoperative ileus, a common complication after abdominal surgery characterized by reduced bowel motility, has yielded mixed results. [] While some studies indicate that Aclatonium Napadisilate may improve intestinal motility in these cases, other studies haven't found it to be significantly more effective than placebo in promoting the return of bowel function. []

Q5: What are the potential applications of enteric sound recording in studying Aclatonium Napadisilate?

A8: Enteric sound recording, or phonoenterography, presents a non-invasive method for assessing intestinal motility. [] This technique can be valuable for evaluating the effects of drugs like Aclatonium Napadisilate on intestinal motility patterns. [] By analyzing changes in sound characteristics following drug administration, researchers can gain insights into the drug's impact on gastrointestinal motility and its potential therapeutic benefits in motility disorders. []

Q6: How does the mechanism of action of Aclatonium Napadisilate compare to that of Prostaglandin F2 alpha on intestinal motility?

A9: While both Aclatonium Napadisilate and Prostaglandin F2 alpha influence intestinal motility, they operate through distinct mechanisms. [] Aclatonium Napadisilate, as discussed, primarily exerts its effect via muscarinic receptor activation. [] In contrast, Prostaglandin F2 alpha acts on its specific receptors, leading to increased smooth muscle contraction. [] Interestingly, their contrasting effects on baseline motility, with Aclatonium Napadisilate showing greater efficacy in cases of reduced motility and Prostaglandin F2 alpha consistently stimulating motility regardless of baseline activity, suggest distinct clinical applications for these agents. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.